Koumine N-oxide
Overview
Description
Koumine N-oxide is a natural alkaloid compound isolated from the herb Gelsemium elegans. It has a molecular formula of C20H22N2O2 and a molecular weight of 322.41 g/mol . This compound is known for its various biological activities, including anti-tumor, anxiolytic, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Koumine N-oxide can be synthesized through the oxidation of koumine, a major alkaloid found in Gelsemium elegans. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide, sodium percarbonate, or urea-hydrogen peroxide adduct (UHP) under mild reaction conditions . For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been reported to yield high efficiency and good yields .
Industrial Production Methods: Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be safer, greener, and more efficient compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions: Koumine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to koumine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and UHP are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: Koumine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Koumine N-oxide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other alkaloid derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and inflammation.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor, anxiolytic, and analgesic properties
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Koumine N-oxide exerts its effects through various molecular targets and pathways:
Anti-apoptotic Effect: Suppresses the production of reactive oxygen species (ROS), inhibits the activation of p53, and modulates mitochondrial apoptotic pathways.
Anti-inflammatory Effect: Inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by suppressing the NF-κB, ERK, and p38 pathways.
Comparison with Similar Compounds
Koumine N-oxide is unique compared to other similar alkaloids due to its specific biological activities and molecular targets. Similar compounds include:
Koumine: The parent compound, which also exhibits anti-tumor and anxiolytic properties.
Gelsemine: Another alkaloid from Gelsemium elegans with similar biological activities.
Gelsevirine: An alkaloid with analgesic properties.
This compound stands out due to its specific anti-apoptotic and anti-inflammatory mechanisms, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISZCFMVBRTVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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